molecular formula C28H23NO5S B281279 Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281279
M. Wt: 485.6 g/mol
InChI Key: AEQQDMMSOXGPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment.

Mechanism of Action

Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. PARP enzymes play an essential role in repairing single-strand breaks in DNA. When PARP enzymes are inhibited, DNA damage accumulates, leading to double-strand breaks that are more difficult to repair. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have potent anticancer activity in preclinical studies. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages as a research tool. It is a potent and selective inhibitor of PARP enzymes, making it an excellent tool for studying the role of PARP enzymes in DNA repair mechanisms. However, Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate also has limitations as a research tool. It is a chemical compound that has been extensively studied for its potential therapeutic use in cancer treatment, and its effects on other biological processes are not well understood.

Future Directions

There are several future directions for research on Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of research is to investigate the potential therapeutic use of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other cancer treatments. Another area of research is to investigate the effects of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate on other biological processes, such as inflammation and immunity. Additionally, research on the development of new PARP inhibitors with improved efficacy and safety profiles is ongoing.

Synthesis Methods

The synthesis of Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitronaphthoic acid with benzyl alcohol, followed by reduction with sodium borohydride to obtain 2-methyl-5-aminonaphthoic acid. The carboxylic acid group of 2-methyl-5-aminonaphthoic acid is then reacted with 3,4-dimethylbenzenesulfonyl chloride to obtain 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid. Finally, the esterification of 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphthoic acid with benzyl alcohol in the presence of a base gives Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.

Scientific Research Applications

Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate works by inhibiting the PARP enzymes, which are involved in repairing DNA damage. Cancer cells with defects in DNA repair mechanisms are more sensitive to PARP inhibition, making Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate a promising therapeutic agent for cancer treatment.

properties

Molecular Formula

C28H23NO5S

Molecular Weight

485.6 g/mol

IUPAC Name

benzyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C28H23NO5S/c1-18-12-14-21(15-13-18)35(31,32)29-25-16-24-26(28(30)33-17-20-8-4-3-5-9-20)19(2)34-27(24)23-11-7-6-10-22(23)25/h3-16,29H,17H2,1-2H3

InChI Key

AEQQDMMSOXGPSX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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